molecular formula C13H11BCl2O B8633071 Methyl di(p-chlorophenyl)borinate CAS No. 564483-61-0

Methyl di(p-chlorophenyl)borinate

Cat. No. B8633071
M. Wt: 264.9 g/mol
InChI Key: KCBALOZNRNIZSY-UHFFFAOYSA-N
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Patent
US07405304B2

Procedure details

Trimethylborate (2.2 ml, 1.92×10−2 mol) is added dropwise to a freshly prepared solution of p-chlorophenyl magnesium bromide (40.4 ml, 1 M, 4.04×10−2 mol) in tetrahydrofuran (60 ml) under argon at −78° C. The mixture is warmed to room temperature and stirred overnight. The solution is cooled to −78° C. and excess grignard reagent is destroyed by the dropwise addition of methanol until no more effervescence is observed. The solvents are removed in vacuo and the residue dissolved in diethyl ether and washed with water. The organic layer is dried (MgSO4), filtered and the solvents removed in vacuo to give methyl di(p-chlorophenyl)borinate (4.60 g, 92%) as a solid which was used without further purification.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][B:3](OC)OC.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([Mg]Br)=[CH:11][CH:10]=1>O1CCCC1>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([B:3]([C:12]2[CH:13]=[CH:14][C:9]([Cl:8])=[CH:10][CH:11]=2)[O:2][CH3:1])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
40.4 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
excess grignard reagent is destroyed by the dropwise addition of methanol until no more effervescence
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)B(OC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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